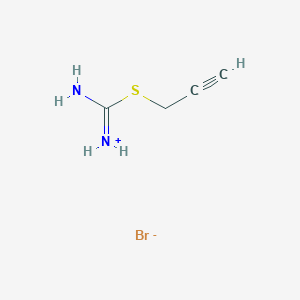
Prop-2-ynylsulfanylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-ynylsulfanylmethanimidamide is an organic compound with the molecular formula C4H7BrN2S It is known for its unique structure, which includes a prop-2-ynyl group attached to a sulfanylmethanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-ynylsulfanylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of prop-2-ynylsulfonium salts with N-substituted pyrrole-2-carboxaldehydes. This [4+2]-annulation reaction forms indolizines containing a thioether group . Another method involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, resulting in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-ynylsulfanylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The prop-2-ynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-ynylsulfanylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of prop-2-ynylsulfanylmethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Prop-2-ynylsulfanylmethanimidamide can be compared with other similar compounds, such as:
- Prop-2-en-1-imine
- Prop-2-enal
- Ethane-1,2-diimine
- Ethanedial
- 2-Iminoacetaldehyde
These compounds share structural similarities but differ in their chemical reactivity and applications. This compound is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C4H7BrN2S |
|---|---|
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
[amino(prop-2-ynylsulfanyl)methylidene]azanium;bromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H |
InChI-Schlüssel |
VOHJWGCPAXJFFX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC(=[NH2+])N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


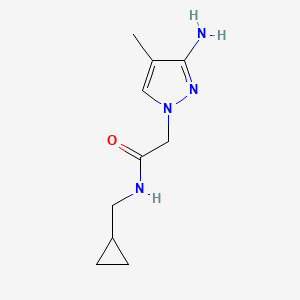

![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)

![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
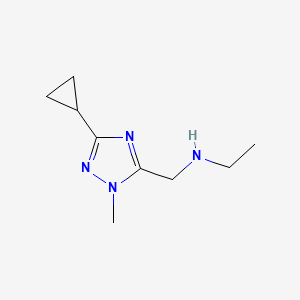
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
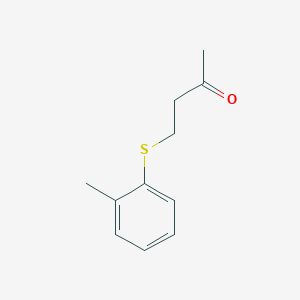
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)

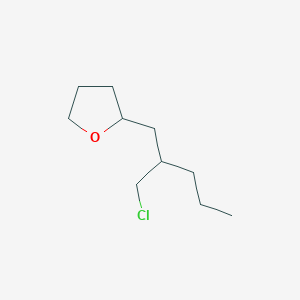
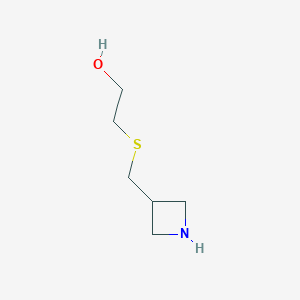

![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
